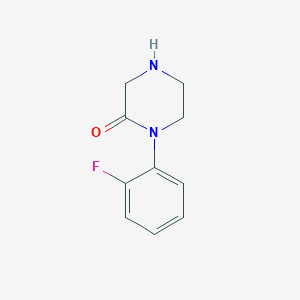
5-(Piperidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidin-2-yl)-1H-indole: is a heterocyclic compound that features both an indole and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-2-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequently, the piperidine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use readily available starting materials and employ catalysts to enhance reaction efficiency. The use of continuous flow reactors and other advanced technologies can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Piperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Piperidin-2-yl)-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases, including cancer and neurological disorders. Its structural features allow for the modulation of biological activity and the optimization of drug-like properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-(Piperidin-2-yl)-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various pharmacological effects.
Comparación Con Compuestos Similares
5-(Pyridin-2-yl)-1H-indole: Similar structure but with a pyridine ring instead of a piperidine ring.
5-(Piperidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
5-(Piperidin-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
Uniqueness: 5-(Piperidin-2-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
5-piperidin-2-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,12,14-15H,1-3,7H2 |
Clave InChI |
HAPNRTBFEOJKDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11901728.png)



![4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11901762.png)








